molecular formula C10H17N3O B12077057 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole

4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole

Cat. No.: B12077057
M. Wt: 195.26 g/mol
InChI Key: WMDFWMSUVYRTSG-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-1-tert-butylpyrazole

InChI

InChI=1S/C10H17N3O/c1-10(2,3)13-7-9(6-12-13)14-8-4-11-5-8/h6-8,11H,4-5H2,1-3H3

InChI Key

WMDFWMSUVYRTSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)OC2CNC2

Origin of Product

United States

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